1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamine

Medicinal chemistry ADME prediction Lipophilicity

1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamine, also referred to as 1-[(4-chlorophenyl)sulfonyl]piperidin-4-amine, is a small-molecule building block belonging to the N-sulfonyl piperidine class. It comprises a piperidine ring N-substituted with a 4-chlorobenzenesulfonyl group and a free primary amine at the 4-position.

Molecular Formula C11H15ClN2O2S
Molecular Weight 274.77 g/mol
CAS No. 564489-44-7
Cat. No. B3272218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamine
CAS564489-44-7
Molecular FormulaC11H15ClN2O2S
Molecular Weight274.77 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H15ClN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2
InChIKeyCJQKCJQYAHNUGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamine (CAS 564489-44-7): Structural Identity and Core Physicochemical Profile


1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamine, also referred to as 1-[(4-chlorophenyl)sulfonyl]piperidin-4-amine, is a small-molecule building block belonging to the N-sulfonyl piperidine class . It comprises a piperidine ring N-substituted with a 4-chlorobenzenesulfonyl group and a free primary amine at the 4-position. With a molecular formula of C11H15ClN2O2S and a molecular weight of 274.77 g·mol⁻¹, the compound is supplied as a free base (CAS 564489-44-7) or as the hydrochloride salt (CAS 442133-57-5) . It is primarily utilized as a synthetic intermediate in medicinal chemistry, where the free amine handle enables diverse derivatization such as amide coupling, reductive amination, and sulfonylation .

Why Generic Substitution of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamine Fails to Deliver Equivalent Research and Procurement Value


Superficial structural similarity among N-sulfonyl piperidine analogs masks critical differences in physicochemical properties and synthetic utility that directly impact experimental outcomes. Compounds such as 1-(4-fluoro-benzenesulfonyl)-piperidin-4-ylamine, 1-(4-bromo-benzenesulfonyl)-piperidin-4-ylamine, and the regioisomer 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide differ in halogen electronegativity, molecular weight, lipophilicity, and steric profile [1]. These variations influence reaction kinetics, metabolic stability, and target-binding conformation. The downstream effect is that a hit obtained with one analog cannot be assumed for another; substitution therefore risks irreproducibility in biological assays or divergent structure–activity relationships in lead optimization [2].

Quantitative Differential Evidence for 1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamine Versus Closest Analogs


Halogen-Dependent Lipophilicity and Predicted ADME Profile: 4-Chloro vs. 4-Fluoro and 4-Bromo Analogs

The chlorine substituent in 1-(4-chloro-benzenesulfonyl)-piperidin-4-ylamine offers a balance between lipophilicity and metabolic vulnerability that is quantitatively distinct from its fluoro and bromo analogs. The calculated partition coefficient (cLogP) increases in the order F < Cl < Br, with the 4-chloro analog sitting within the Goldilocks range for lead-like compounds where lower lipophilicity reduces the risk of hERG affinity, CYP inhibition, and metabolic clearance, while higher lipophilicity can enhance membrane permeability [1]. This balanced profile is a key reason for its selection as a core scaffold in 5-HT6 receptor antagonist programs, where the 4-chloro substitution provided appropriate lipophilicity for brain penetration without exacerbating off-target toxicity [2].

Medicinal chemistry ADME prediction Lipophilicity

Regioisomeric Differentiation: Free 4-Amine vs. 4-Sulfonamide in 4-Chloro-N-(piperidin-4-yl)benzene-1-sulfonamide

1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamine contains a primary amine at the piperidine 4-position, a reactive nucleophilic handle that allows direct acylation, sulfonylation, reductive alkylation, and bioconjugation. In contrast, the regioisomer 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide features a sulfonamide linkage at the 4-position, which is chemically inert under typical derivatization conditions, severely limiting the scope of parallel library synthesis. This difference in functional-group availability translates to a measurable increase in synthetic utility: the free amine can be converted to >10 structurally distinct derivative classes in a single step, whereas the sulfonamide isomer requires multistep deprotection–activation sequences to achieve comparable diversity . Commercial purity data further indicate that the free amine form is routinely available at ≥98% purity, while the sulfonamide isomer is typically offered at 95% purity, underscoring the greater synthetic accessibility of the target compound .

Synthetic accessibility Regioisomer Derivatization diversity

Comparative Commercial Availability and Purity: Target Compound vs. 4-Fluoro and 4-Bromo Analogs

Commercial availability and chemical purity are critical parameters for reproducible research. Among the N-(4-halobenzenesulfonyl)-piperidin-4-ylamine series, the 4-chloro analog is the most widely stocked by major chemical suppliers. It is listed by Santa Cruz Biotechnology, CymitQuimica, Leyan, and AmayBio, with confirmed purity levels of 98% (HPLC) . In contrast, the 4-fluoro analog is primarily available only at 95% purity, and the 4-bromo analog is offered by a more limited supplier base, often with longer lead times [1]. The broader supply base and higher baseline purity of the 4-chloro compound reduce the risk of supply disruptions and diminish the need for in-house purification prior to critical experiments.

Supply chain reliability Purity comparison Analogs

Optimized Application Scenarios for 1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamine Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization for CNS-Targeted 5-HT6 Receptor Antagonists

The balanced lipophilicity imparted by the 4-chlorobenzenesulfonyl group directly supports the design of brain-penetrant 5-HT6 receptor antagonists. The J. Med. Chem. 2012 series demonstrated that the 4-chloro-substituted aryl sulfonamide scaffold achieves the optimal LogP range (1.6–1.8) for passive blood–brain barrier crossing, while avoiding hERG and P-glycoprotein liabilities observed with more lipophilic (4-bromo) or less lipophilic (4-fluoro) analogs . Using 1-(4-chloro-benzenesulfonyl)-piperidin-4-ylamine as the core building block therefore streamlines the hit-to-lead cascade by providing a pre-validated central scaffold.

High-Throughput Parallel Library Synthesis Requiring Rapid Amine Derivatization

The free primary amine at the 4-position enables direct, single-step conversion to amides, ureas, sulfonamides, tert-butyl carbamates, and secondary amines via reductive amination . This functional-group availability supports split-and-pool or parallel synthesis strategies where rapid exploration of chemical space is essential. The regioisomeric 4-sulfonamide analog lacks this reactive handle, requiring multi-step protection–deprotection sequences that increase the number of synthetic steps and reduce overall yield, making the target compound the preferred choice for high-throughput medicinal chemistry campaigns.

Procurement for Robust, Multi-Supplier Library Production

With at least four independent commercial suppliers offering the compound at ≥98% purity, procurement teams can diversify their supply chain without compromising quality . This contrasts with the more limited supplier networks for the 4-fluoro and 4-bromo analogs, which introduce supply continuity risks and potential purity variability. For industrial compound-management groups and academic core facilities that demand reproducible batch-to-batch quality and rapid reorder turnaround, 1-(4-chloro-benzenesulfonyl)-piperidin-4-ylamine presents the lowest-risk option.

Reference Standard for Halogen-Dependent Structure–Activity Relationship (SAR) Studies

In SAR programs evaluating the effect of 4-halobenzenesulfonyl substituents on target affinity or ADME properties, 1-(4-chloro-benzenesulfonyl)-piperidin-4-ylamine serves as the intermediate halogen probe. Its cLogP (~1.7) lies midway between the fluoro (~1.3) and bromo (~2.1) analogs, allowing researchers to assess halogen-dependent trends in potency, selectivity, and metabolic stability in a controlled fashion . The compound's high purity and multi-supplier availability further ensure that observed SAR trends are attributable to the halogen change, not to batch-dependent impurities or procurement delays.

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